molecular formula C15H17N3O2 B10858448 Famiraprinium CAS No. 105538-42-9

Famiraprinium

Cat. No.: B10858448
CAS No.: 105538-42-9
M. Wt: 271.31 g/mol
InChI Key: LLZVAIDABZBAGE-UHFFFAOYSA-N
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Description

Famiraprinium chloride (CAS: 108894-41-3) is an investigational pharmaceutical compound classified as a competitive GABA receptor antagonist . Its International Nonproprietary Name (INN) follows the "-ium chloride" nomenclature, indicative of its quaternary ammonium salt structure, which enhances water solubility and limits blood-brain barrier permeability .

Properties

CAS No.

105538-42-9

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid

InChI

InChI=1S/C15H17N3O2/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20)

InChI Key

LLZVAIDABZBAGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of famiraprinium would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Famiraprinium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted this compound compounds.

Scientific Research Applications

Famiraprinium has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and chemical properties.

    Biology: Investigated for its effects on biological systems, particularly its interaction with GABA receptors.

    Medicine: Explored for potential therapeutic applications, including its role as a GABA receptor antagonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Famiraprinium exerts its effects by competitively binding to the GABA receptor site, thereby inhibiting the action of GABA . This interaction affects the GABAergic neurotransmission pathway, which plays a crucial role in regulating neuronal excitability and various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Famiraprinium chloride shares structural and/or functional similarities with several compounds, as outlined below:

Structural Analogues (Quaternary Ammonium Salts)

Quaternary ammonium salts with chloride counterions are common in pharmacology due to their stability and ionic properties. Key comparators include:

Table 1: Structural and Pharmacological Comparison
Compound Structure/Class Target/Mechanism Indication/Use Status
This compound chloride Quaternary ammonium salt GABA receptor antagonist Neurological disorders (investigational) Investigational
Isometamidium chloride Quaternary ammonium salt Antiprotozoal agent (DNA intercalation) Animal trypanosomiasis Approved (veterinary use)
Fazadinium bromide Quaternary ammonium salt Nicotinic acetylcholine receptor antagonist Muscle relaxation during surgery Discontinued/Historical
Edrophonium chloride Quaternary ammonium salt Acetylcholinesterase inhibitor Myasthenia gravis diagnosis Approved
Key Observations:
  • Structural Similarities : All compounds feature a quaternary ammonium group, conferring permanent positive charge and high water solubility. This structural trait limits oral bioavailability, necessitating parenteral administration .
  • Functional Divergence : Despite shared structural motifs, pharmacological targets vary significantly. For example, while this compound modulates GABA receptors, isometamidium acts via DNA intercalation in protozoa, and fazadinium blocks neuromuscular junctions .

Functional Analogues (GABAergic Agents)

This compound’s role as a GABA antagonist distinguishes it from other GABA modulators:

Table 2: GABA Receptor-Targeting Compounds
Compound Mechanism Selectivity Clinical Stage
This compound chloride Competitive antagonism GABAA/GABAB (undetermined) Preclinical
Bicuculline Competitive antagonism GABA_A Research tool
Gabazine Competitive antagonism GABA_A Experimental
Key Observations:
  • Specificity : Unlike bicuculline and gabazine (well-characterized GABA_A antagonists), this compound’s receptor subtype selectivity remains unelucidated, highlighting a critical research gap .
  • Therapeutic Potential: this compound’s investigational status contrasts with established GABA antagonists used primarily as research tools, suggesting its novelty in translational applications.

Pharmacokinetic and Pharmacodynamic Considerations

While detailed pharmacokinetic data for this compound chloride are scarce, structural parallels to other quaternary ammonium compounds permit inferences:

  • Absorption/Distribution: Poor oral absorption due to ionic charge; likely administered intravenously or intramuscularly. Limited CNS penetration due to hydrophilicity .
  • Metabolism/Excretion : Expected renal excretion, consistent with other quaternary ammonium drugs like edrophonium .

Research and Development Implications

Comparative studies underscore the importance of structural-functional analyses:

  • Safety Profiles : Quaternary ammonium compounds like fazadinium bromide were discontinued due to adverse effects (e.g., histamine release), emphasizing the need for rigorous toxicological profiling of this compound .
  • Target Validation : this compound’s unique GABA antagonism warrants further mechanistic studies to clarify its subtype specificity and therapeutic window .

Biological Activity

Famiraprinium is a synthetic phenyl compound recognized for its significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its unique chemical structure allows it to interact with specific biological targets, leading to potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Properties

This compound has demonstrated notable effectiveness against various pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action involves disrupting cellular processes in microorganisms, which is crucial for its therapeutic potential.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. It modulates immune responses by interacting with inflammatory pathways, potentially reducing the severity of inflammatory diseases. This dual action enhances its appeal in treating conditions characterized by both infection and inflammation.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Cellular Pathway Modulation : this compound influences signaling pathways involved in immune responses.
  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammation and microbial growth.
  • Targeting Specific Receptors : It binds to specific receptors on cell membranes, altering cellular responses.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other phenyl compounds, allowing for comparative analysis regarding their biological activities. Below is a table summarizing some similar compounds and their unique features:

CompoundBiological ActivityUnique Features
This compoundAntimicrobial, anti-inflammatorySpecific enzyme inhibition
4,4'-DihydroxystilbeneAntioxidant, anticancerStrong radical scavenging activity
9-Methyl-9h-fluoren-9-olEnzyme interactionModulates cytochrome P450 enzymes
Benzamide DerivativesAnti-inflammatoryDiverse structural modifications

This compound stands out due to its targeted biological activity and potential therapeutic applications that differentiate it from these other compounds.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of various microbial strains. For instance, tests conducted on bacterial cultures indicated a significant reduction in colony-forming units (CFUs) when treated with this compound compared to control groups.

Animal Models

Animal studies further support the efficacy of this compound in reducing inflammation and combating infections. In a model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to untreated controls.

Clinical Implications

The promising results from both in vitro and animal studies suggest that this compound could be developed into a therapeutic agent for treating infectious and inflammatory diseases. Ongoing research aims to explore its pharmacokinetics and optimal dosing regimens.

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